molecular formula C20H24N6O2S2 B2805846 (E)-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1173357-84-0

(E)-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2805846
CAS RN: 1173357-84-0
M. Wt: 444.57
InChI Key: NVEJCHXICNUNKD-AATRIKPKSA-N
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Description

(E)-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H24N6O2S2 and its molecular weight is 444.57. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical and Synthetic Applications

The complex compound (E)-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is an intriguing molecule that has potential applications in scientific research, particularly in the fields of analytical chemistry and synthetic organic chemistry. While direct studies on this compound are scarce, insights can be drawn from research on related heterocyclic compounds and functional groups that constitute its structure.

Heterocyclic Compounds in Drug Discovery

Pyrazolo[3,4-d]pyrimidines, closely related to the core structure of the compound , are recognized for their wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The structure-activity relationship (SAR) studies of these scaffolds are of significant interest to medicinal chemists, with many lead compounds derived for various disease targets. The versatility of this scaffold suggests potential avenues for the development of drug-like candidates from the compound in focus (Cherukupalli et al., 2017).

Role of Morpholine in Biological Activity

Morpholine, part of this compound's structure, is found in various pharmacologically active compounds. Its presence in a molecule often contributes to a broad spectrum of pharmacological profiles, indicating that the compound could have potential biological or medicinal applications. The exploration of morpholine derivatives has shown significant advancements in drug discovery, suggesting potential research interest in this compound's biological activity (Asif & Imran, 2019).

Acrylamide Derivatives in Chemistry and Biology

Acrylamide, another functional group within this compound, is extensively studied due to its applications across various industries and its biological implications. Research on acrylamide and its derivatives has focused on understanding their formation, biochemistry, and safety, providing a foundation for studying the compound , particularly in relation to its potential toxicity, mechanism of action, and utility in creating polymers or other chemical entities (Friedman, 2003).

properties

IUPAC Name

(E)-N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S2/c1-2-29-20-23-18(25-9-11-28-12-10-25)16-14-22-26(19(16)24-20)8-7-21-17(27)6-5-15-4-3-13-30-15/h3-6,13-14H,2,7-12H2,1H3,(H,21,27)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEJCHXICNUNKD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)C=CC3=CC=CS3)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)/C=C/C3=CC=CS3)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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